2-Hydroxyundecanoic acid
Overview
Description
2-Hydroxyundecanoic acid is an organic compound with the molecular formula C₁₁H₂₂O₃. It is a medium-chain fatty acid characterized by the presence of a hydroxyl group on the second carbon atom of the undecanoic acid chain.
Mechanism of Action
Target of Action
2-Hydroxyundecanoic acid is a natural compound produced through the leucine degradation pathway . It has been found to exhibit antibacterial efficacy against some important bacteria associated with food quality and safety . The primary targets of this compound are the bacterial cell membranes .
Mode of Action
The mode of action of this compound involves penetration of the bacterial cell membranes . This leads to depolarization, rupture of membranes, subsequent leakage of cellular contents, and ultimately cell death . This mechanism of action makes this compound effective in inhibiting the growth of both Gram-positive and Gram-negative bacteria .
Biochemical Pathways
It is known that the compound is produced through the leucine degradation pathway
Result of Action
The result of this compound’s action is the inhibition of bacterial growth. By penetrating and depolarizing the bacterial cell membranes, it causes the cells to rupture and die . This can prevent the spoilage of food and improve food safety .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the sensitivity of many compounds to light and heat can lead to their degradation and, consequently, the loss of their bioactivities . .
Biochemical Analysis
Biochemical Properties
It is known to be a medium-chain fatty acid
Molecular Mechanism
As a medium-chain fatty acid, it may exert its effects at the molecular level through interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
As a medium-chain fatty acid, it may be involved in fatty acid metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Hydroxyundecanoic acid can be synthesized through the oxycarbonylation of undecyl lipids. In this process, undecyl lipids react with hydrogen peroxide and undergo oxycarbonylation in the presence of a metal catalyst to produce this compound .
Industrial Production Methods: A practical chemoenzymatic synthetic method involves the biotransformation of ricinoleic acid (12-hydroxyoleic acid) into the ester form via 12-ketooleic acid. This transformation is driven by recombinant Escherichia coli cells expressing specific enzymes. The ester is then chemically reduced, and the ester bond is hydrolyzed to afford this compound .
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxyundecanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions may involve halogenating agents or nucleophiles under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or alkanes .
Scientific Research Applications
2-Hydroxyundecanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various polymers and complex organic molecules.
Biology: The compound is studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its antifungal properties.
Industry: It is used in the production of lubricants, coatings, and other industrial products
Comparison with Similar Compounds
- 11-Hydroxyundecanoic acid
- 10-Undecenoic acid
- Undecylenic acid
Comparison: 2-Hydroxyundecanoic acid is unique due to the position of the hydroxyl group on the second carbon atom, which imparts distinct chemical and physical properties. Compared to 11-Hydroxyundecanoic acid, which has the hydroxyl group on the eleventh carbon, this compound exhibits different reactivity and applications. Similarly, 10-Undecenoic acid and undecylenic acid, which contain double bonds, have different chemical behaviors and uses .
Properties
IUPAC Name |
2-hydroxyundecanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O3/c1-2-3-4-5-6-7-8-9-10(12)11(13)14/h10,12H,2-9H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNRBGFKCVTVNBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90415245 | |
Record name | 2-hydroxyundecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90415245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19790-86-4 | |
Record name | 2-hydroxyundecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90415245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-hydroxyundecanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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